2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is known for its role in peptide synthesis, particularly as a protecting group for amino acids. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.
Methoxylation: The esterified product undergoes methoxylation to introduce the methoxy group at the desired position.
Hydrolysis: Finally, the ester is hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the protection, esterification, methoxylation, and hydrolysis steps.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Bioconjugation: Employed in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Applied in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is unique due to its specific structural features, such as the methoxy and phenyl groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in specialized applications like peptide synthesis and bioconjugation.
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-16-25(23(27)28,17-9-3-2-4-10-17)26-24(29)31-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
GGAAPODZYJCZSS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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